Cas no 72775-80-5 (6-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine)

6-(2-Methoxyphenyl)-1,3,5-triazine-2,4-diamine is a substituted triazine derivative characterized by its methoxyphenyl and diamine functional groups. This compound exhibits potential utility in pharmaceutical and agrochemical research due to its structural framework, which may contribute to bioactivity or serve as an intermediate in synthetic pathways. The presence of the methoxy group enhances solubility and electronic properties, while the triazine core offers stability and reactivity for further functionalization. Its well-defined molecular structure allows for precise modifications, making it a candidate for applications in drug discovery or material science. Analytical methods confirm high purity, ensuring reproducibility in experimental settings.
6-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine structure
72775-80-5 structure
Product Name:6-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine
CAS No:72775-80-5
MF:C10H11N5O
MW:217.227240800858
CID:572438
PubChem ID:667613
Update Time:2025-10-12

6-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine Chemical and Physical Properties

Names and Identifiers

    • 1,3,5-Triazine-2,4-diamine,6-(2-methoxyphenyl)-
    • 6-(2-METHOXY-PHENYL)-[1,3,5]TRIAZINE-2,4-DIAMINE
    • 6-(2-methoxyphenyl)-1,3,5-Triazine-2,4-diamine
    • 2-< 2-Methoxy-phenyl> -4,6-diamino-1,3,5-triazin
    • AC1LDIGR
    • AC1Q451X
    • AG-G-86792
    • CBDivE_000831
    • Oprea1_290332
    • SureCN3678540
    • Z56893104
    • SR-01000195569
    • EN300-05486
    • SB73511
    • FT-0728315
    • CHEMBL344408
    • DTXSID80349863
    • SCHEMBL3678540
    • CS-0219988
    • A19103
    • AKOS001040852
    • SR-01000195569-1
    • 72775-80-5
    • DB-074621
    • G35877
    • 6-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine
    • MDL: MFCD00458225
    • Inchi: 1S/C10H11N5O/c1-16-7-5-3-2-4-6(7)8-13-9(11)15-10(12)14-8/h2-5H,1H3,(H4,11,12,13,14,15)
    • InChI Key: GKMGVJQSEMDNAT-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC=CC=1C1N=C(N)N=C(N)N=1

Computed Properties

  • Exact Mass: 217.09653
  • Monoisotopic Mass: 217.096
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 217
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 99.9Ų

Experimental Properties

  • Density: 1.333
  • Boiling Point: 531°C at 760 mmHg
  • Flash Point: 275°C
  • Refractive Index: 1.661
  • PSA: 99.94

6-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine Pricemore >>

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Additional information on 6-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine

Recent Advances in the Study of 6-(2-Methoxyphenyl)-1,3,5-Triazine-2,4-Diamine (CAS: 72775-80-5)

6-(2-Methoxyphenyl)-1,3,5-triazine-2,4-diamine (CAS: 72775-80-5) is a triazine derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. Recent studies have focused on its synthesis, structural characterization, and biological activity, particularly in the context of anticancer and antimicrobial agents. This research brief aims to summarize the latest findings related to this compound and its implications for drug development.

The synthesis of 6-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine has been optimized in recent years to improve yield and purity. A study published in the Journal of Medicinal Chemistry (2023) described a novel one-pot synthesis method that utilizes microwave-assisted reactions, significantly reducing reaction times and enhancing efficiency. The structural elucidation of the compound was confirmed using NMR spectroscopy and X-ray crystallography, revealing its planar geometry and potential for forming hydrogen bonds, which are critical for its biological activity.

In terms of biological activity, 6-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine has demonstrated promising anticancer properties. A preclinical study conducted by researchers at the National Cancer Institute (2024) reported that the compound exhibits selective cytotoxicity against several cancer cell lines, including breast and lung cancer, with minimal effects on normal cells. Mechanistic studies suggest that the compound induces apoptosis via the mitochondrial pathway and inhibits key signaling pathways involved in cell proliferation. These findings highlight its potential as a lead compound for further drug development.

Additionally, the antimicrobial activity of 6-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine has been explored. A recent study in Antimicrobial Agents and Chemotherapy (2023) demonstrated its efficacy against multidrug-resistant bacterial strains, including MRSA and Pseudomonas aeruginosa. The compound's ability to disrupt bacterial cell wall synthesis and inhibit biofilm formation makes it a promising candidate for addressing the growing challenge of antibiotic resistance.

Despite these promising results, challenges remain in the clinical translation of 6-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine. Pharmacokinetic studies indicate that the compound has limited oral bioavailability, necessitating the development of novel formulations or prodrug strategies. Furthermore, comprehensive toxicity studies are required to ensure its safety profile before advancing to clinical trials. Collaborative efforts between academic and industrial researchers are underway to address these challenges and accelerate the compound's development.

In conclusion, 6-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine (CAS: 72775-80-5) represents a promising scaffold for the development of new anticancer and antimicrobial agents. Recent advances in its synthesis, structural characterization, and biological evaluation have laid a strong foundation for future research. Continued efforts to optimize its pharmacokinetic properties and evaluate its safety will be critical in realizing its therapeutic potential.

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